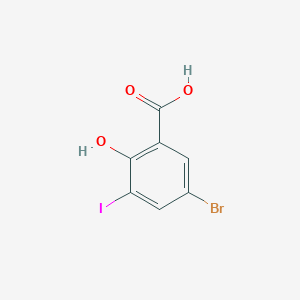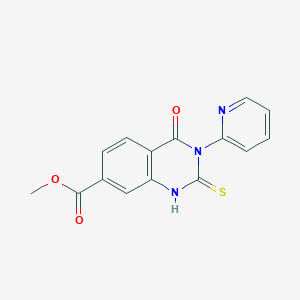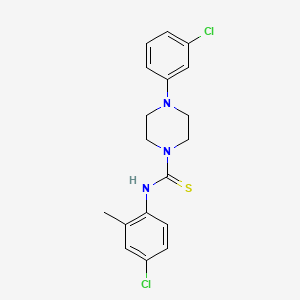![molecular formula C20H17N3O3 B10867255 4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B10867255.png)
4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzimidazole moiety linked to a chromen-2-one structure through an imino-methyl bridge. The compound exhibits significant biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves the condensation of 4-hydroxy-2H-chromen-2-one with 1-propyl-1H-benzimidazole-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imino-methyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), amine derivatives (reduction), and halogenated or alkylated derivatives (substitution) .
Aplicaciones Científicas De Investigación
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit oxidoreductase enzymes, thereby exerting antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-HYDROXY-2H-CHROMEN-2-ONE: Lacks the benzimidazole moiety and exhibits different biological activities.
1-PROPYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE: Lacks the chromen-2-one structure and has distinct chemical properties.
4-HYDROXY-3-{[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and biological activity
Uniqueness
The uniqueness of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE lies in its combined chromen-2-one and benzimidazole structures, which confer a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C20H17N3O3 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-(1-propylbenzimidazol-2-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-2-11-23-16-9-5-4-8-15(16)22-20(23)21-12-14-18(24)13-7-3-6-10-17(13)26-19(14)25/h3-10,12,24H,2,11H2,1H3/b21-12+ |
Clave InChI |
YCPUXIOJKHGUHP-CIAFOILYSA-N |
SMILES isomérico |
CCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C4=CC=CC=C4OC3=O)O |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1N=CC3=C(C4=CC=CC=C4OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![2-(Piperidin-1-yl)ethyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B10867189.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![N-(4-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10867204.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)


![5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10867221.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867232.png)

![1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10867247.png)
